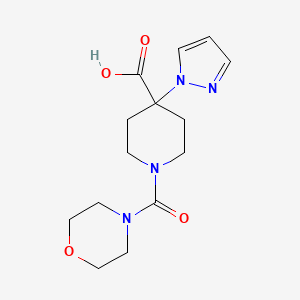![molecular formula C21H25N3O2 B5405229 4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)
4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine, also known as MNI-137, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further study.
Wirkmechanismus
4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine works by inhibiting the activity of a protein called tau, which is involved in the formation of neurofibrillary tangles in the brain. These tangles are a hallmark of Alzheimer's disease and other neurodegenerative disorders. By inhibiting tau activity, this compound may be able to slow or prevent the formation of these tangles, thereby slowing or preventing the progression of the disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its ability to inhibit tau activity, this compound has been found to have anti-inflammatory properties and to be a potent antioxidant. These properties may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine is its unique mechanism of action, which makes it a promising candidate for further study. However, one limitation is that it has not yet been tested extensively in human clinical trials. Further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is its potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Finally, researchers may explore the use of this compound in combination with other compounds or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of 4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine involves several steps, including the reaction of 6-methoxy-2-naphthylboronic acid with 4-bromo-1-butanol, followed by the reaction of the resulting product with 1H-imidazole in the presence of a palladium catalyst. This intermediate product is then reacted with morpholine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine has been found to have a variety of potential applications in medical research. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a unique mechanism of action that may be effective in slowing or preventing the progression of these diseases.
Eigenschaften
IUPAC Name |
4-(3-imidazol-1-ylpropyl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-25-20-6-5-17-13-19(4-3-18(17)14-20)21-15-23(11-12-26-21)8-2-9-24-10-7-22-16-24/h3-7,10,13-14,16,21H,2,8-9,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYMOLLAXNPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5405147.png)
![1-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)azetidin-3-ol](/img/structure/B5405154.png)
![3-[(1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5405158.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B5405168.png)
![N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5405173.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5405174.png)
![N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5405177.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5405185.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-tyrosinamide](/img/structure/B5405188.png)

![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
![4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)
